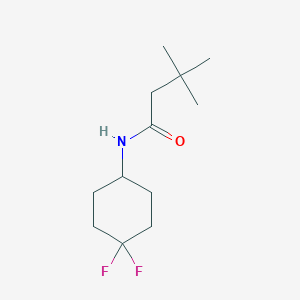

N-(4,4-difluorocyclohexyl)-3,3-dimethylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4,4-difluorocyclohexyl)-3,3-dimethylbutanamide” is a chemical compound that likely contains a cyclohexyl ring structure with two fluorine atoms attached, and a butanamide group with two methyl groups attached . The exact properties and uses of this compound would depend on its specific structure and the context in which it is used.

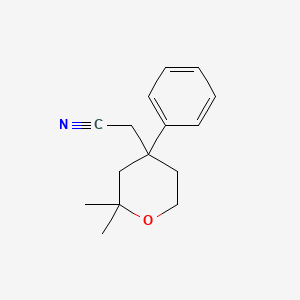

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a cyclohexyl ring (a six-membered carbon ring) with two fluorine atoms attached, and a butanamide group (consisting of a carbonyl group (C=O), an NH2 group, and a butyl group) with two methyl groups attached. The exact three-dimensional structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the fluorine atoms, the amide group, and the methyl groups. Fluorine atoms are highly electronegative, which could make the compound reactive. The amide group might be involved in various reactions such as hydrolysis, especially under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of fluorine atoms could influence the compound’s polarity, boiling point, and melting point. The amide group could form hydrogen bonds with other molecules, which could influence properties such as solubility .Applications De Recherche Scientifique

- PDE5 Inhibitor Synthesis : N-(4,4-difluorocyclohexyl)-3,3-dimethylbutanamide serves as a precursor in the synthesis of fluorinated pyridines. These pyridine derivatives play a crucial role in pharmaceutical research, particularly as inhibitors of phosphodiesterase 5 (PDE5). PDE5 inhibitors are used to treat conditions like erectile dysfunction .

Pharmaceutical Research and Drug Development

Mécanisme D'action

Target of Action

The primary target of “N-(4,4-difluorocyclohexyl)-3,3-dimethylbutanamide” is the small-conductance calcium-activated potassium channels (SK channels) . These channels play a crucial role in regulating the electrical activity of neurons and their communication with other cells .

Mode of Action

“N-(4,4-difluorocyclohexyl)-3,3-dimethylbutanamide” acts as a positive allosteric modulator of SK channels . It increases the activity of these channels in the Purkinje cells of the cerebellar cortex, leading to hyperpolarization and consequently, a slower firing rate .

Biochemical Pathways

The compound affects the pathway involving the Purkinje cells and their glutamatergic excitatory input to deep cerebellar neurons in the dentate nucleus . These neurons, in turn, exert the same input on the ventral intermediate nucleus in the thalamocortical system . The decrease in the activity of this pathway through targeting Purkinje cell firing rate is thought to have a beneficial impact on essential tremor .

Result of Action

The result of the compound’s action is thought to decrease the firing of neurons in the olivo-cerebellar network, which are theorized to contribute to the dysfunction of oscillatory neuronal input to the motor cortex that results in the presentation of motor tremors in the typical 4-12 Hz band associated with essential tremor .

Safety and Hazards

As with any chemical compound, handling “N-(4,4-difluorocyclohexyl)-3,3-dimethylbutanamide” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its properties. For example, if the compound is volatile, inhalation could be a risk. If the compound is reactive, it could pose a risk of chemical burns .

Orientations Futures

The future research directions involving this compound would depend on its properties and uses. For example, if the compound shows promising biological activity, it could be studied as a potential pharmaceutical drug. Alternatively, if the compound has interesting chemical reactivity, it could be used as a building block in synthetic chemistry .

Propriétés

IUPAC Name |

N-(4,4-difluorocyclohexyl)-3,3-dimethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21F2NO/c1-11(2,3)8-10(16)15-9-4-6-12(13,14)7-5-9/h9H,4-8H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVEHIPXLKPNPTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NC1CCC(CC1)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,4-difluorocyclohexyl)-3,3-dimethylbutanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL](/img/structure/B2498494.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2498497.png)

![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B2498505.png)

![{[2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetonitrile](/img/structure/B2498510.png)